molecular formula C10H8OS B14015038 2-Methyl-4h-chromene-4-thione CAS No. 51138-52-4

2-Methyl-4h-chromene-4-thione

Cat. No.: B14015038
CAS No.: 51138-52-4
M. Wt: 176.24 g/mol
InChI Key: PQJVKDVVNUPEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4h-chromene-4-thione is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4h-chromene-4-thione typically involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles. This reaction is often catalyzed by bases such as calcium hydroxide in methanol at room temperature . Another method involves the use of ortho-quinone methides and dicarbonyls catalyzed by a chiral Ni(II) complex, providing the desired products with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4h-chromene-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, chromanols, and various substituted chromenes, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-4h-chromene-4-thione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4h-chromene-4-thione is unique due to the presence of both the methyl and thione groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

51138-52-4

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

2-methylchromene-4-thione

InChI

InChI=1S/C10H8OS/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3

InChI Key

PQJVKDVVNUPEPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)C2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.